2-Hydroxy-3-(thiophen-2-YL)pyridine
Overview
Description
2-Hydroxy-3-(thiophen-2-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a thiophene ring The presence of these two rings makes it a compound of interest in various fields of chemistry and pharmacology
Mechanism of Action
Target of Action
The primary targets of 2-Hydroxy-3-(thiophen-2-YL)pyridine are various kinases, including FGFR 3, EGFR, JAK, and RON . These kinases play a crucial role in cell signaling and are often implicated in cancer and other diseases.
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition can lead to changes in cell signaling pathways, potentially leading to the death of cancer cells or other therapeutic effects.
Biochemical Pathways
Inhibition of these kinases can disrupt these pathways, leading to cell cycle arrest and potentially cell death .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of kinase activity. This could lead to a disruption in cell signaling pathways, potentially resulting in cell cycle arrest and cell death .
Biochemical Analysis
Cellular Effects
Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(thiophen-2-yl)pyridine can be achieved through several methods. One common approach involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde under basic conditions. This reaction typically uses a base such as sodium hydroxide or potassium carbonate to facilitate the condensation process .
Another method involves the use of multicomponent reactions, such as the Chichibabin pyridine synthesis, which can be employed to introduce the thiophene ring into the pyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(thiophen-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-oxo-3-(thiophen-2-yl)pyridine, while reduction can produce this compound derivatives with altered functional groups.
Scientific Research Applications
2-Hydroxy-3-(thiophen-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-(thiophen-2-yl)pyridine: Similar structure but with the thiophene ring at the 6-position.
2-Hydroxy-3-(thiophen-3-yl)pyridine: Similar structure but with the thiophene ring at the 3-position.
2-Hydroxy-4-(thiophen-2-yl)pyridine: Similar structure but with the thiophene ring at the 4-position.
Uniqueness
2-Hydroxy-3-(thiophen-2-yl)pyridine is unique due to the specific positioning of the hydroxyl group and the thiophene ring, which confer distinct chemical and biological properties. This positioning can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
3-thiophen-2-yl-1H-pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-9-7(3-1-5-10-9)8-4-2-6-12-8/h1-6H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAAHZBEMDRXCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473719 | |
Record name | 2-HYDROXY-3-(THIOPHEN-2-YL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30236-48-7 | |
Record name | 2-HYDROXY-3-(THIOPHEN-2-YL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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